![molecular formula C21H22N6O B3179908 4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole CAS No. 1034194-07-4](/img/structure/B3179908.png)
4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole
Vue d'ensemble
Description
CD-160130 est un nouveau composé pyrimido-indole connu pour sa capacité à inhiber les canaux potassium voltage-dépendants de la sous-famille H, membre 2 (KV11.1), en particulier l'isoforme B de KV11.1 . Ce composé a montré un potentiel dans la production d'effets antileucémiques sans causer de cardiotoxicité .
Méthodes De Préparation
La synthèse de CD-160130 implique la formation d'une structure centrale pyrimido-indole. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau indole : Le noyau indole est synthétisé par une série de réactions impliquant la cyclisation de précurseurs appropriés.
Formation du cycle pyrimidine : Le cycle pyrimidine est introduit par des réactions de condensation avec des réactifs appropriés.
Modifications des groupes fonctionnels : Divers groupes fonctionnels sont ajoutés ou modifiés pour obtenir les propriétés chimiques souhaitées de CD-160130.
Les méthodes de production industrielle de CD-160130 impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, ainsi que la possibilité de production à grande échelle.
Analyse Des Réactions Chimiques
CD-160130 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier l'état d'oxydation de certains groupes fonctionnels au sein de la molécule.
Substitution : CD-160130 peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
CD-160130 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé d'outil pour étudier l'inhibition des canaux KV11.1 et leur rôle dans divers processus biologiques.
Biologie : CD-160130 est utilisé dans la recherche pour comprendre les mécanismes de régulation des canaux potassiques et leur impact sur les fonctions cellulaires.
Mécanisme d'action
CD-160130 exerce ses effets en inhibant sélectivement les canaux KV11.1, en particulier l'isoforme B de KV11.1 . Cette inhibition interfère avec les voies de signalisation de survie dans les cellules leucémiques, conduisant à l'apoptose et à la survenue de la chimiorésistance induite par les cellules stromales mésenchymateuses de la moelle osseuse . Le composé ne se lie pas au principal site de liaison des bloqueurs arythmogènes de KV11.1, ce qui contribue à son absence de cardiotoxicité .
Applications De Recherche Scientifique
CD-160130 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of KV11.1 channels and their role in various biological processes.
Biology: CD-160130 is employed in research to understand the mechanisms of potassium channel regulation and its impact on cellular functions.
Mécanisme D'action
CD-160130 exerts its effects by selectively inhibiting the KV11.1 channels, particularly the KV11.1 isoform B . This inhibition interferes with the survival signaling pathways in leukemia cells, leading to apoptosis and overcoming chemoresistance induced by bone marrow mesenchymal stromal cells . The compound does not bind to the main binding site of arrhythmogenic KV11.1 blockers, which contributes to its lack of cardiotoxicity .
Comparaison Avec Des Composés Similaires
CD-160130 est unique en son genre par son inhibition sélective de l'isoforme B de KV11.1 et sa capacité à produire des effets antileucémiques sans cardiotoxicité . Les composés similaires comprennent :
CD-140793 : Un autre composé pyrimido-indole ayant des effets inhibiteurs similaires sur les canaux potassiques.
E-4031 : Un inhibiteur connu des canaux KV11.1 mais présentant une cardiotoxicité significative.
Dofétilide : Un bloqueur des canaux potassiques utilisé en clinique mais associé au risque d'arythmies cardiaques.
CD-160130 se démarque par son inhibition sélective et sa cardiotoxicité réduite, ce qui en fait un candidat prometteur pour des recherches et des développements supplémentaires en oncologie .
Propriétés
IUPAC Name |
4-ethoxy-2-piperazin-1-yl-7-pyridin-4-yl-5H-pyrimido[5,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-2-28-20-19-18(25-21(26-20)27-11-9-23-10-12-27)16-4-3-15(13-17(16)24-19)14-5-7-22-8-6-14/h3-8,13,23-24H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGHRUCCKVYFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC3=C2C=CC(=C3)C4=CC=NC=C4)N5CCNCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034194-07-4 | |
| Record name | 4-Ethoxy-2-(1-piperazinyl)-7-(4-pyridinyl)-5H-pyrimido(5,4-b)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034194074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ETHOXY-2-(1-PIPERAZINYL)-7-(4-PYRIDINYL)-5H-PYRIMIDO(5,4-B)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6EY3VW5NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
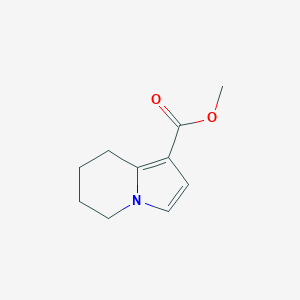

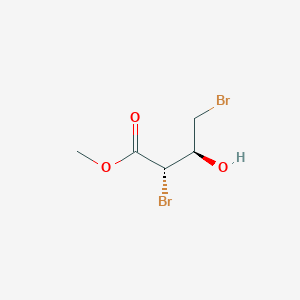
![3,4-Dihydrobenzofuro[2,3-c]pyridine](/img/structure/B3179846.png)
![6-Methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B3179853.png)
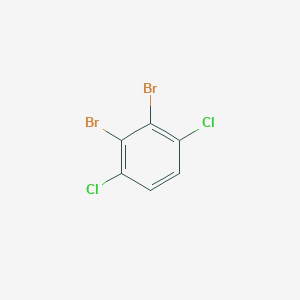
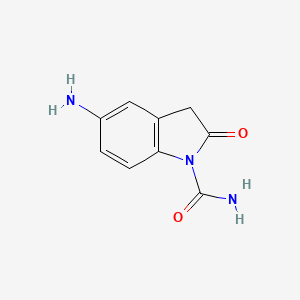
![3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B3179866.png)
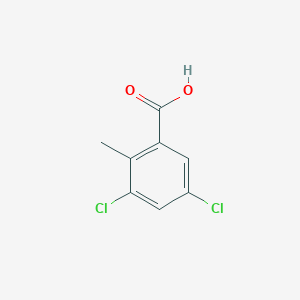

![4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3179890.png)
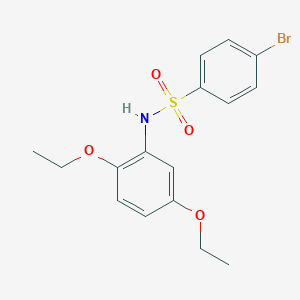
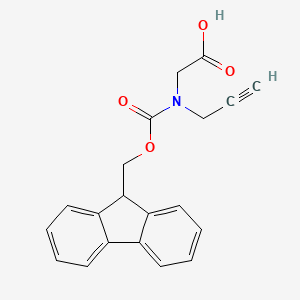
![(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester](/img/structure/B3179926.png)
